6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chlorophenol with 6-chloro-1H-pyrazolo[3,4-d]pyrimidine-4-amine in the presence of a suitable base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The chlorophenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for nucleophilic substitution, and electrophiles like halogens or nitro groups for electrophilic aromatic substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while electrophilic aromatic substitution can introduce different functional groups onto the chlorophenoxy moiety .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: It has been studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The unique chemical properties of this compound make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the chlorophenoxy group, which may affect its chemical reactivity and biological activity.
6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole: Another related compound with a different substitution pattern, which can influence its pharmacological properties.
Uniqueness
6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine atoms and the chlorophenoxy group, which confer distinct chemical and biological properties.
Properties
CAS No. |
6288-98-8 |
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Molecular Formula |
C11H6Cl2N4O |
Molecular Weight |
281.09 g/mol |
IUPAC Name |
6-chloro-4-(4-chlorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6Cl2N4O/c12-6-1-3-7(4-2-6)18-10-8-5-14-17-9(8)15-11(13)16-10/h1-5H,(H,14,15,16,17) |
InChI Key |
USEKKPNQWXOTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC3=C2C=NN3)Cl)Cl |
Origin of Product |
United States |
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